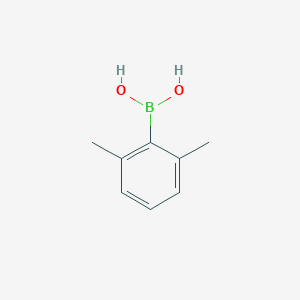

2,6-ジメチルフェニルボロン酸

概要

説明

科学的研究の応用

Synthetic Applications

1. Organic Synthesis

2,6-Dimethylphenylboronic acid serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction facilitates the creation of complex organic molecules essential for various applications in chemistry and materials science.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds by coupling aryl halides with boronic acids. |

| Cross-Coupling Reactions | Enables the synthesis of complex organic structures. |

2. Pharmaceutical Development

The compound plays a significant role in drug discovery, particularly in developing boron-containing pharmaceuticals that enhance the efficacy and selectivity of therapeutic agents. Its ability to form reversible covalent bonds with diols and other nucleophiles makes it valuable in designing enzyme inhibitors and stabilizers.

Case Study 1: Development of Kinase Inhibitors

Research has demonstrated that 2,6-dimethylphenylboronic acid can be employed to develop inhibitors targeting specific kinase enzymes involved in cancer progression. The compound's boronic acid functionality allows for selective binding to the target site, enhancing the potency of the inhibitors.

Case Study 2: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds, 2,6-dimethylphenylboronic acid was used in a Suzuki-Miyaura reaction with various aryl halides. The resulting compounds exhibited significant biological activity, showcasing the utility of this boronic acid in pharmaceutical applications.

Material Science Applications

1. Advanced Materials

The unique properties of 2,6-dimethylphenylboronic acid are leveraged in developing advanced materials, including polymers and composites. Its incorporation into material formulations improves strength and durability due to its ability to form cross-linked structures.

2. Chemical Sensors

The compound's boronic acid functionality allows for the detection of sugars and other biomolecules, making it valuable in creating sensitive chemical sensors for biomedical applications. These sensors can provide real-time monitoring of glucose levels in diabetic patients.

Industrial Applications

In industrial settings, 2,6-dimethylphenylboronic acid is used for producing fine chemicals and agrochemicals. Its role as a reagent in various chemical reactions facilitates the synthesis of complex molecules required for agricultural products.

作用機序

Target of Action

2,6-Dimethylphenylboronic acid is primarily used as a reagent in various chemical reactions . It doesn’t have a specific biological target but plays a crucial role in facilitating the formation of carbon-carbon bonds in organic synthesis .

Mode of Action

The compound is often used in palladium-catalyzed Suzuki-Miyaura coupling reactions . In these reactions, it acts as a boron-based reagent that provides a boronic acid moiety. This moiety can cross-couple with various organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds .

Biochemical Pathways

As a chemical reagent, 2,6-Dimethylphenylboronic acid doesn’t directly participate in any biochemical pathways. It’s instrumental in the synthesis of various organic compounds, including pharmaceuticals and complex natural products . These synthesized compounds may influence various biochemical pathways depending on their structure and function.

Result of Action

The primary result of the action of 2,6-Dimethylphenylboronic acid is the formation of new carbon-carbon bonds. This property is exploited in the synthesis of a wide range of organic compounds, including pharmaceuticals and complex natural products .

Action Environment

The action of 2,6-Dimethylphenylboronic acid is highly dependent on the reaction conditions, including temperature, solvent, and the presence of a suitable catalyst . Its stability and reactivity can be influenced by these factors. For instance, it’s typically used under mild conditions in palladium-catalyzed Suzuki-Miyaura coupling reactions .

生化学分析

Biochemical Properties

The biochemical properties of 2,6-Dimethylphenylboronic acid are primarily associated with its role in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The 2,6-Dimethylphenylboronic acid acts as a boron reagent in this process .

Cellular Effects

As a reagent in Suzuki-Miyaura coupling reactions, it may influence cellular processes indirectly through the products of these reactions .

Molecular Mechanism

The molecular mechanism of 2,6-Dimethylphenylboronic acid involves its role in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid moiety of 2,6-Dimethylphenylboronic acid forms a new carbon-carbon bond with another organic compound in the presence of a palladium catalyst .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 105 °C (dec.) .

Metabolic Pathways

As a boron reagent in Suzuki-Miyaura coupling reactions, it may be involved in the metabolic pathways of the products of these reactions .

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent the oxidation of the boronic acid .

Industrial Production Methods: Industrial production of 2,6-Dimethylphenylboronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques .

化学反応の分析

Types of Reactions: 2,6-Dimethylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.

Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Electrophiles: For substitution reactions, including halogens and nitro groups.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols and Quinones: From oxidation reactions.

Substituted Aromatics: From electrophilic aromatic substitution.

類似化合物との比較

- 2,4,6-Trimethylphenylboronic acid

- 2,6-Dimethoxyphenylboronic acid

- 2,6-Diisopropylphenylboronic acid

- o-Tolylboronic acid

- Phenylboronic acid

Uniqueness: 2,6-Dimethylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in Suzuki-Miyaura coupling reactions, offering high yields and selectivity compared to other boronic acids .

生物活性

2,6-Dimethylphenylboronic acid (CAS No. 100379-00-8) is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in a variety of biological interactions and synthetic processes. This article aims to provide a comprehensive overview of the biological activity of 2,6-dimethylphenylboronic acid, supported by research findings, case studies, and relevant data tables.

- Molecular Formula : C₈H₁₁BO₂

- Molecular Weight : 149.98 g/mol

- Melting Point : 105 °C

- Purity : ≥95% (by HPLC)

These properties facilitate its use in various chemical reactions, including Suzuki-Miyaura coupling reactions, which are crucial in forming carbon-carbon bonds in organic synthesis .

Boronic acids, including 2,6-dimethylphenylboronic acid, are known to interact with diols and other biomolecules through reversible covalent bonding. This property is particularly significant in the context of enzyme inhibition and drug design. The boron atom can form a stable complex with hydroxyl groups found in sugars and other biological molecules, influencing metabolic pathways and signaling mechanisms.

Case Studies

- Insulin Interaction : A theoretical study explored the interaction between various boronic acids and insulin using computational modeling. The findings indicated that certain boronic acids could stabilize the insulin molecule more effectively than traditional stabilizers. Although 2,6-dimethylphenylboronic acid was not the primary focus, its structural similarities suggest potential interactions with insulin or similar proteins .

- G Protein-Coupled Receptor (GPCR) Agonists : Research has shown that derivatives of boronic acids can act as agonists for GPCRs, which are critical targets in drug development for conditions like diabetes. Specifically, 2,6-dimethylphenylboronic acid has been implicated in the synthesis of orally bioavailable GPCR agonists .

- Antitumor Activity : Boronic acids have been investigated for their potential antitumor properties. In one study, compounds related to 2,6-dimethylphenylboronic acid were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could disrupt cellular signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Insulin Stabilization | Enhanced stability observed | |

| GPCR Agonism | Potential use in diabetes treatment | |

| Antitumor Effects | Inhibition of cancer cell proliferation |

Pharmacokinetics

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier (BBB) : Not permeant.

- Cytochrome P450 Inhibition : No significant inhibition observed on major CYP enzymes.

These pharmacokinetic properties suggest that while 2,6-dimethylphenylboronic acid may not penetrate the central nervous system effectively, it could be beneficial for peripheral applications such as diabetes management and cancer therapy .

特性

IUPAC Name |

(2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDTWWZIHJEZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342610 | |

| Record name | 2,6-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100379-00-8 | |

| Record name | 2,6-Dimethylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100379-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the key findings regarding the synthesis of 2,6-Dimethylphenylboronic acid in the study?

A1: The research primarily explored the synthesis of various alkyl-phenylboronic acids, including 2,6-Dimethylphenylboronic acid. A key finding was the successful implementation of a "one-pot" synthesis method for 2,6-Dimethylphenylboronic acid, unlike other para-alkyl-phenylboronic acids. [] This method streamlines the synthesis process, potentially offering advantages in efficiency and scalability. The study further optimized the "one-pot" synthesis by investigating the impact of boronation reagent, reactant proportions, and solvent choices on the final yield. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。